molecular formula C5H4N2O3S B2750614 2-carbamoyl-1,3-thiazole-4-carboxylic acid CAS No. 1537602-93-9

2-carbamoyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B2750614
CAS No.: 1537602-93-9
M. Wt: 172.16
InChI Key: MVGSEXVAOYPIJC-UHFFFAOYSA-N
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Description

2-Carbamoyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring, which consists of sulfur and nitrogen atomsThe thiazole ring is known for its aromatic properties, which contribute to the compound’s reactivity and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-carbamoyl-1,3-thiazole-4-carboxylic acid typically involves the reaction of thioamides with α-halo acids or esters. One common method includes the cyclization of thioamides with α-halo acids under basic conditions, leading to the formation of the thiazole ring . Another approach involves the use of thiourea and α-halo acids in the presence of a base, such as potassium carbonate, to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of reagents and reaction conditions can be optimized to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Carbamoyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Properties

IUPAC Name

2-carbamoyl-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3S/c6-3(8)4-7-2(1-11-4)5(9)10/h1H,(H2,6,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGSEXVAOYPIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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